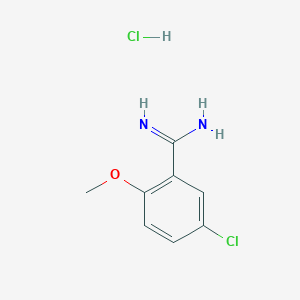
5-Chloro-2-methoxybenzamidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxybenzimidamide Hydrochloride is an organic compound with the molecular formula C8H10ClN2O It is a derivative of benzimidamide, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxybenzimidamide Hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methoxyaniline, undergoes nitration to form 5-chloro-2-methoxy-4-nitroaniline. This intermediate is then reduced to 5-chloro-2-methoxy-4-aminobenzene.
Amidation: The aminobenzene derivative is then reacted with formamide under acidic conditions to yield 5-chloro-2-methoxybenzimidamide.
Hydrochloride Formation: Finally, the benzimidamide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 5-Chloro-2-methoxybenzimidamide Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-methoxybenzimidamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or sulfoxide derivatives, and reduced to form amine derivatives.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of 5-substituted-2-methoxybenzimidamides.
Oxidation: Formation of 5-chloro-2-methoxy-4-nitrobenzimidamide.
Reduction: Formation of 5-chloro-2-methoxy-4-aminobenzimidamide.
Hydrolysis: Formation of 5-chloro-2-methoxybenzoic acid and ammonia.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-methoxybenzimidamide Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and photomechanical materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is employed in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-methoxybenzimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methoxybenzamide: Similar structure but lacks the amidine group.
5-Chloro-2-methoxybenzonitrile: Contains a nitrile group instead of the amidine group.
5-Chloro-2-methoxybenzoic acid: Contains a carboxylic acid group instead of the amidine group.
Uniqueness
5-Chloro-2-methoxybenzimidamide Hydrochloride is unique due to the presence of both the chlorine and methoxy groups on the benzene ring, combined with the amidine functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H10Cl2N2O |
|---|---|
Molekulargewicht |
221.08 g/mol |
IUPAC-Name |
5-chloro-2-methoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O.ClH/c1-12-7-3-2-5(9)4-6(7)8(10)11;/h2-4H,1H3,(H3,10,11);1H |
InChI-Schlüssel |
XBRYMHYDZCUVRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















